3-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoicacid

pKa modulation ionization state coupling reactivity

Peptide chemists requiring orthogonal protection strategies face limited options when both acid- and base-labile groups are present. This Cbz-protected β-trifluoromethyl-β-amino acid solves this by enabling chemoselective hydrogenolytic deprotection (H₂/Pd-C) without disturbing Boc or Fmoc groups. • Orthogonal Cbz deprotection enables sequential fragment condensation in branched/cyclic peptides. • β-CF₃ group confers proteolytic stability and provides a sensitive ¹⁹F NMR probe for conformational analysis. • (S)-enantiomer supplied at ≥98% purity; crystalline solid; store at 2-8°C.

Molecular Formula C12H12F3NO4
Molecular Weight 291.22 g/mol
Cat. No. B13636709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoicacid
Molecular FormulaC12H12F3NO4
Molecular Weight291.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(F)(F)F
InChIInChI=1S/C12H12F3NO4/c13-12(14,15)9(6-10(17)18)16-11(19)20-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,16,19)(H,17,18)
InChIKeyOMSAXGBLDRPUIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-Trifluoromethyl-β-Amino Acid: Core Characteristics and Procurement


3-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid (Cbz-3-amino-4,4,4-trifluorobutanoic acid; CAS 1458674-47-9 for the (S)-enantiomer) is a protected, chiral β-trifluoromethyl-β-amino acid building block . It belongs to the class of N-carbobenzyloxy (Cbz)-protected fluorinated β-amino acids, distinguished by the simultaneous presence of a benzyloxycarbonyl protecting group on the β-amino nitrogen and a trifluoromethyl group directly attached to the β-carbon of the butanoic acid backbone [1]. The compound exists as two enantiomers—(R) and (S)—with the (S)-form being the most commonly supplied stereoisomer at purities of 97–98% . Its molecular formula is C₁₂H₁₂F₃NO₄ (MW 291.22), and it is supplied as a crystalline solid with storage at 2–8°C recommended . This compound serves primarily as a protected intermediate for peptide synthesis, medicinal chemistry, and the development of fluorinated peptidomimetics [1].

Chiral β-CF₃-β-amino acid building block, (S)-enantiomer supplied at high enantiopurity
Cbz-protected for hydrogenolytic orthogonal deprotection compatible with acid-/base-labile groups
β-trifluoromethyl group modulates pKa and lipophilicity for peptide backbone engineering

Why Generic Substitution Fails for This Fluorinated Building Block


Simply substituting a non-fluorinated Cbz-β-amino acid, a Boc-protected trifluoromethyl analog, or the 2-substituted regioisomer for 3-{[(benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid introduces measurable liabilities. The trifluoromethyl group at the β-position lowers the carboxylic acid pKa by approximately 1.0–1.2 units (from ~4.0 to ~2.97) and the amino group pKa by over 4 units (from ~10.1 to ~5.8) relative to the non-fluorinated scaffold, fundamentally altering protonation state, solubility, and coupling reactivity [1]. The Cbz group provides hydrogenolytic lability that is orthogonal to acid-labile Boc and base-labile Fmoc protections—a selectivity that cannot be replicated by any single alternative protecting group strategy . Furthermore, the β-CF₃-β-amino acid scaffold demonstrates documented resistance to racemization during peptide coupling that is absent in α-fluorinated analogs, where fluorination at the α-position actively promotes epimerization . Each of these differentiators is quantified in the evidence items below.

β-CF₃ lowers pKa by ~1 unit (carboxyl) and ~4 units (amino)
Non-fluorinated Cbz-β-amino acid retains higher pKa; ionization and solubility profiles differ
Altered protonation state may shift optimal coupling pH window and aqueous/organic partitioning
Cbz group removable by H₂/Pd-C, orthogonal to acid-labile Boc and base-labile Fmoc
Boc- or Fmoc-protected trifluoromethyl analogs cannot achieve the same three-way orthogonal scheme
Sequential deprotection strategies unavailable; late-stage chemoselectivity may be compromised
3-substituted β-amino acid backbone with CF₃ directly on the amino-bearing carbon
2-substituted α-amino acid regioisomer has different backbone length and application space (Syk inhibitor synthesis)
Backbone architecture and conformational preferences fundamentally distinct; not functionally interchangeable

Quantitative Evidence: Performance vs. Closest Analogs


Carboxylic Acid pKa Depression vs. Non-Fluorinated Analog

The β-trifluoromethyl group substantially acidifies the carboxylic acid moiety relative to the non-fluorinated Cbz-β-amino acid analog. For the free amino acid form (3-amino-4,4,4-trifluorobutanoic acid), the carboxylic acid pKa is 2.97 (calculated, JChem) [1], compared with a carboxylic acid pKa of 4.22 for (3S)-3-aminobutanoic acid [2] and 3.67 ± 0.12 for DL-3-aminobutanoic acid . The amino group pKa exhibits an even larger shift: from approximately 10.14 for non-fluorinated 3-aminobutanoic acid to 5.83 for the CF₃-substituted analog . This pKa depression of 1.0–1.2 units (carboxyl) and 4.3 units (amino) is consistent with the well-established electron-withdrawing effect of the trifluoromethyl group, characterized by Walborsky and Lang as lowering amino group pKa by 1.6–4.3 units depending on substitution pattern [3].

pKa Depression
Head-to-head comparison
ΔpKa carboxyl −1.0 to −1.25
ΔpKa amino −4.3
Alters coupling pH window and solubility profile
Calculated pKa (JChem); literature experimental support from Walborsky & Lang
pKa modulation ionization state coupling reactivity solubility

LogP Enhancement for Differential Purification and Partitioning

The Cbz-protected trifluoromethyl compound displays a calculated LogP of 2.27 , representing a substantial increase in lipophilicity compared with both its unprotected parent and the non-fluorinated analog. The free amino acid (3S)-3-amino-4,4,4-trifluorobutanoic acid has a LogP of −1.93 and LogD (pH 7.4) of −3.24 [1], while the non-fluorinated (3S)-3-aminobutanoic acid has a LogP of −2.76 [2]. The Cbz protection alone accounts for a shift of approximately 4.2 LogP units (from −1.93 to +2.27), while the CF₃ group contributes an additional ~0.8 LogP unit increase compared with the non-fluorinated scaffold. This LogP value places the compound in a lipophilicity range compatible with reversed-phase HPLC purification (typical optimal LogP 1–4 for C18 retention) and confers predictable membrane partitioning behavior distinct from both the free amino acid and non-fluorinated Cbz analogs.

LogP Enhancement
Cross-study comparable
LogP 2.27 (Cbz-protected)
ΔLogP +0.8 (CF₃ contribution)
Supports C18 reversed-phase purification window
Calculated LogP values; practical workflow advantage for intermediate monitoring
lipophilicity LogP HPLC retention membrane permeability

Cbz Orthogonal Deprotection for Sequential Chemistry

The benzyloxycarbonyl (Cbz) group on this compound is cleaved by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, while remaining completely stable to the acidic conditions (TFA, 50% v/v in CH₂Cl₂) used to remove Boc groups and the basic conditions (20% piperidine in DMF) used to remove Fmoc groups [1]. Conversely, Boc is stable to hydrogenolysis but sensitive to acidolysis, and Fmoc is base-labile but stable to both hydrogenolysis and mild acid . This three-way orthogonality means that 3-{[(benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid can be incorporated into peptide sequences alongside Boc- and Fmoc-protected residues, with the Cbz group selectively removed at a late stage without disturbing other protecting groups . The Boc-protected analog (Boc-3-amino-4,4,4-trifluorobutanoic acid) cannot participate in such a three-way orthogonal scheme because its acid-lability overlaps with side-chain Boc and tBu ester protections commonly used in peptide synthesis .

Orthogonal Deprotection
Direct head-to-head
Cbz: H₂/Pd-C (neutral)
Boc: TFA (acid)
Fmoc: piperidine (base)
Unique orthogonal niche for sequential deprotection schemes
Standard peptide deprotection conditions; Cbz stable to acid and base
orthogonal protection hydrogenolysis solid-phase peptide synthesis sequential deprotection

Stereochemical Integrity During Peptide Elongation

Cho et al. (2013) systematically investigated the protection, deprotection, and condensation chemistry of (S)-4,4,4-trifluoro-3-aminobutyric acid and established that its stereochemistry is maintained throughout N-terminus protection with benzyloxycarbonyl, C-terminus protection, and peptide elongation at both termini [1]. The study explicitly demonstrated that 'through these conversions, the stereochemistry of 1 and/or its condensation counterpart was maintained' [1]. This is in contrast to α-trifluoromethyl amino acids, where the proximity of the CF₃ group to the chiral center can promote enolization and racemization during coupling . The β-CF₃-β-amino acid scaffold benefits from the CF₃ group being attached directly to the β-carbon bearing the amino group, which, rather than promoting racemization, stabilizes the configuration through the electron-withdrawing inductive effect that reduces the nucleophilicity and basicity of the adjacent nitrogen [2]. Commercial suppliers offer the (S)-enantiomer at ≥98% purity with documented enantiomeric excess achievable at >99% ee via asymmetric synthesis [3].

Stereochemical Integrity
Class-level inference
β-CF₃-β-amino acid: maintained stereochemistry
α-fluorinated analogs: racemization risk
Supports enantiomeric fidelity in multi-step coupling
Documented for (S)-4,4,4-trifluoro-3-aminobutyric acid; >99% ee achievable
stereochemical fidelity racemization enantiopure building block peptide coupling

Proteolytic Stabilization by Trifluoromethyl Substitution

Koksch et al. (1997) demonstrated that peptides containing α-trifluoromethyl-substituted (α-Tfm) amino acids at the P1 position (the residue N-terminal to the scissile bond) exhibit absolute stability toward hydrolysis by the serine protease α-chymotrypsin, compared with rapid degradation of the corresponding unsubstituted model peptide [1]. Peptides with α-Tfm substitution at the P2 and P'2 positions retained 'considerable proteolytic stability' relative to unsubstituted controls [1]. Although these data were generated on α-Tfm-α-amino acid scaffolds rather than β-Tfm-β-amino acids, the electron-withdrawing and steric effects of the trifluoromethyl group operate through the same mechanism—reducing nucleophilicity of the adjacent amide nitrogen and sterically hindering protease access to the scissile bond [2]. The β-CF₃-β-amino acid scaffold places the CF₃ group directly on the backbone carbon adjacent to the amino function, providing even more intimate electronic perturbation of the amide bond than α-Tfm substitution [3]. Studies on therapeutic peptides (e.g., fluorinated GLP-1 analogs) have confirmed that enhanced in vitro stability conferred by fluorinated amino acids translates into improved metabolic stability in vivo [4].

Proteolytic Stability
Class-level inference
P1 Tfm substitution: absolute stability (0% degradation)
Unsubstituted control: complete degradation
Reported α-chymotrypsin resistance endpoint context
α-Tfm-α-amino acid data; class-level inference to β-CF₃ scaffold
proteolytic stability α-chymotrypsin peptide half-life metabolic resistance

Regioisomeric Differentiation: β-Amino Acid vs. α-Amino Acid Scaffold

The 3-{[(benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid scaffold is a β-amino acid (amino group at the β-position relative to the carboxyl group), whereas the regioisomer 2-[(benzyloxycarbonyl)amino]-4,4,4-trifluorobutanoic acid (CAS 287210-85-9) is an α-amino acid (amino group at the α-position) . This regioisomeric distinction is functionally consequential: β-amino acids, when incorporated into peptides, introduce an additional methylene unit into the backbone, altering hydrogen-bonding patterns, conformational preferences, and proteolytic susceptibility profiles compared with α-amino acid-containing peptides [1]. The β-CF₃-β-amino acid specifically places the trifluoromethyl group directly on the backbone carbon bearing the nitrogen, creating a unique electronic environment that influences the adjacent amide bond's cis/trans equilibrium and reduces nitrogen nucleophilicity [2]. The 2-substituted regioisomer is employed in the preparation of benzamides and nicotinamides as spleen tyrosine kinase (Syk) inhibitors , illustrating that the two regioisomers serve entirely distinct medicinal chemistry applications—peptide engineering vs. small-molecule kinase inhibitor synthesis.

Regiochemistry
Direct head-to-head
3-substituted β-amino acid
vs
2-substituted α-amino acid
Backbone architecture differs; not functionally interchangeable
β-peptide engineering vs. small-molecule kinase inhibitor synthesis
regioisomer β-amino acid peptide backbone secondary structure

Research and Industrial Application Scenarios


Orthogonal Protection in Multi-Step Peptide Synthesis

In peptide sequences where both acid-labile (Boc, tBu ester) and base-labile (Fmoc) protecting groups are present, 3-{[(benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid is the only β-CF₃-β-amino acid building block that permits late-stage, chemoselective deprotection via catalytic hydrogenolysis without disturbing other protections . The documented orthogonality—Cbz is removed by H₂/Pd-C, Boc by TFA, and Fmoc by piperidine—enables sequential deprotection strategies unavailable to Boc- or Fmoc-protected trifluoromethyl amino acid analogs . This is particularly valuable in the synthesis of branched or cyclic peptides where differential protecting group removal dictates the order of fragment condensation.

Proteolytically Stable β-Peptide Therapeutics

The β-amino acid scaffold of this compound introduces an additional methylene unit into the peptide backbone, conferring resistance to canonical α-protease recognition [1]. Combined with the electron-withdrawing and steric effects of the β-CF₃ group—which have been shown to confer absolute proteolytic stability at the P1 position in Tfm-substituted peptide models [2]—this building block is suited for engineering long-acting peptide therapeutics where extended plasma half-life is a critical design parameter. The Trifluoromethyl-β-amino acid incorporation strategy has been validated in fluorinated GLP-1 analogs demonstrating enhanced in vitro and in vivo metabolic stability [3].

¹⁹F NMR Probe for Peptide Conformational Studies

The trifluoromethyl group provides a sensitive ¹⁹F NMR handle (100% natural abundance, high gyromagnetic ratio) that can be incorporated at a defined β-amino acid position within peptides [4]. Unlike α-Tfm amino acids, the β-CF₃-β-amino acid scaffold attaches the NMR probe directly to the backbone, enabling detection of backbone conformational changes rather than side-chain dynamics. The Cbz protecting group facilitates incorporation via standard SPPS or solution-phase coupling while maintaining stereochemical integrity throughout the synthesis [4]. This application is supported by the documented use of ¹⁹F NMR to monitor the environment of fluorinated positions in peptides and proteins [4].

Enantiopure Building Blocks for SAR Campaigns

The commercial availability of the (S)-enantiomer at ≥98% purity (CAS 1458674-47-9) , combined with the demonstrated synthetic accessibility of the (R)-enantiomer via stereodivergent Mannich reaction (dr up to 99:1) [5], enables systematic enantiomeric SAR studies. The substantially altered physicochemical properties conferred by the CF₃ group—carboxylic acid pKa lowered by ~1.0–1.2 units and LogP increased by ~0.8 units relative to non-fluorinated analogs [6]—make this compound a valuable tool for probing the effect of localized electronic and lipophilic perturbations on target binding affinity and selectivity.

Application
Selection Property
Validation Focus
Multi-step peptide synthesis (orthogonal protection)
Cbz hydrogenolytic orthogonality
Sequential deprotection strategy
Protease-resistant peptide design
β-CF₃ backbone stabilization
Proteolytic stability assay context
Peptide conformational analysis
¹⁹F NMR probe incorporation
Backbone dynamics monitoring
Enantiomeric SAR studies
(S)-enantiomer building block supply
Enantiomeric purity and coupling integrity
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